molecular formula C28H40O4 B15146142 4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate

4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate

Cat. No.: B15146142
M. Wt: 440.6 g/mol
InChI Key: NKQFKJYKCVDLPT-UHFFFAOYSA-N
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Description

4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate is an ester derivative combining a coumarin core (4-methyl-2-oxochromen-7-YL) with a (9Z)-octadec-9-enoate fatty acid chain. The coumarin moiety is characterized by a benzopyrone structure, which is known for fluorescence, photochemical properties, and bioactivity (e.g., anticoagulant, antimicrobial) . This compound is likely synthesized via esterification reactions, as suggested by analogous procedures for coumarin derivatives .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFKJYKCVDLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl oleate can be synthesized by esterification of 4-methylumbelliferone with oleic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 4-methylumbelliferyl oleate are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl oleate primarily undergoes hydrolysis when exposed to lipases, resulting in the release of 4-methylumbelliferone and oleic acid. This hydrolysis reaction is the basis for its use as a fluorogenic substrate .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of 4-methylumbelliferyl oleate are 4-methylumbelliferone and oleic acid .

Mechanism of Action

The primary mechanism of action for 4-methylumbelliferyl oleate involves its hydrolysis by lipases. Upon hydrolysis, the compound releases 4-methylumbelliferone, which fluoresces under specific conditions. This fluorescence can be measured to determine the activity of the lipase. The molecular targets are the active sites of the lipases, and the pathway involves the cleavage of the ester bond in 4-methylumbelliferyl oleate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Coumarin Derivatives with Different Ester Groups
  • 8-O-Acetylshanzhiside Methyl Ester ():
    • Core Structure : Iridoid glycoside (cyclopenta[c]pyran) vs. coumarin.
    • Ester Group : Acetyloxy and methyl ester substituents.
    • Applications : Pharmacological research, synthetic precursor. Unlike the target compound, its glycoside core may confer different solubility and metabolic stability .
Allyl (9Z)-octadec-9-enoate ():
  • Core Structure : Simple allyl ester vs. coumarin-linked ester.
  • Ester Group: Allyl alcohol substituted with (9Z)-octadec-9-enoate.
  • Applications : Fragrance and cosmetic industries. The absence of a coumarin ring reduces bioactivity but enhances volatility for aromatic uses .

Fatty Acid Chain Variations

(2R/S)-Dihydroxypropyl (9Z)-octadec-9-enoate ():
  • Core Structure : Glycerol derivative with dihydroxypropyl group.
  • Ester Group: Same (9Z)-octadec-9-enoate chain but attached to a polar glycerol backbone.
  • Properties : Increased hydrophilicity compared to the target compound, likely altering membrane interaction and metabolic pathways .
9(Z)-Octadecenamide (ZOAM) ():
  • Core Structure: Amide derivative of (9Z)-octadec-9-enoic acid.
  • Functional Group : Amide bond (-CONH2) vs. ester (-COO-).
  • Stability : Amides are more resistant to hydrolysis than esters, making ZOAM more stable in physiological conditions .

Hybrid Structures with Bioactive Moieties

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ():
  • Core Structure: Coumarin linked to thiazolidinone via an acetamide bridge.
  • The ester group in the target compound may offer better hydrolytic release compared to the stable acetamide bond .
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ():
  • Core Structure : Spirocyclic system with benzothiazole and coumarin-like groups.

Data Table: Key Comparative Properties

Compound Name Core Structure Functional Group Key Properties Applications
4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate Coumarin Ester Lipophilic, bioactive Pharmaceuticals, intermediates
Allyl (9Z)-octadec-9-enoate Allyl alcohol Ester Volatile, non-bioactive Fragrances, cosmetics
9(Z)-Octadecenamide (ZOAM) Fatty acid Amide Hydrolysis-resistant Biomedical research
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside Multiple esters Polar, glycosidic Pharmacological reference standards
(2R/S)-Dihydroxypropyl (9Z)-octadec-9-enoate Glycerol derivative Ester Amphiphilic Membrane studies, drug delivery

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ester linkage allows simpler synthesis compared to amides or glycosides, though reaction conditions (e.g., ZnCl2 catalysis in dioxane) may require optimization .
  • Bioactivity vs. Stability : While coumarin esters exhibit bioactivity, their hydrolysis susceptibility may limit therapeutic use compared to amides (e.g., ZOAM) .
  • Structural Insights : Crystallography tools (e.g., SHELXL) can elucidate hydrogen bonding and packing, critical for stability and polymorphism studies .

Q & A

Q. Essential techniques :

  • IR spectroscopy : Identify ester carbonyl (C=O) stretching at ~1730–1740 cm⁻¹ and chromenone lactone C=O at ~1680–1700 cm⁻¹ .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., olefinic protons at δ 5.3–5.4 ppm for (9Z)-configuration) and 13C^{13}C-NMR for ester linkages .
  • Elemental analysis : Verify C/H/N ratios to confirm stoichiometry .

Advanced: What crystallographic tools are suitable for resolving its 3D structure?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key parameters:
    • Optimize data collection at low temperature (100 K) to reduce thermal motion.
    • Validate hydrogen bonding networks using PLATON/ADDSYM .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize molecular geometry and disorder .
    Note : High-resolution data (>1.0 Å) is critical for resolving ester conformation and chromenone planarity .

Advanced: How to analyze hydrogen bonding patterns in its crystalline form?

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
  • Tools : Use Mercury (CCDC) or CrystalExplorer to map donor-acceptor distances and angles.
  • Example : Chromenone carbonyl groups often act as acceptors, while hydroxyl or methyl groups may form C–H···O interactions .

Advanced: What are the challenges in studying its biological activity?

  • Lipid solubility : Optimize delivery using PEG-based formulations or cyclodextrin complexes to enhance bioavailability .
  • Target specificity : Use molecular docking (AutoDock Vina) to predict interactions with lipid-binding receptors (e.g., GPCRs or LPA1). Validate via SPR or fluorescence polarization assays .
    Data contradictions : Discrepancies in IC₅₀ values may arise from solvent polarity or aggregation effects; use dynamic light scattering (DLS) to confirm monomeric states .

Basic: How to assess purity and stability under experimental conditions?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm for chromenone absorption).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (look for ester hydrolysis products) .

Advanced: How does the (9Z)-oleate chain influence isomer-specific reactivity?

  • Cis-trans isomerization : Use 1H^1H-NMR NOESY to confirm (9Z)-configuration stability under UV/heat.
  • Oxidation susceptibility : Monitor peroxide formation via iodometric titration in lipid-rich environments .

Advanced: What computational methods predict structure-activity relationships (SAR)?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., chromenone ring polarization).
  • MD simulations : Simulate membrane interactions (GROMACS) to assess lipid bilayer penetration .

Basic: How to validate crystallographic data quality?

  • R-factors : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-confidence models.
  • PLATON checks : Confirm no missed symmetry or twinning .

Advanced: What spectroscopic techniques resolve dynamic conformations?

  • VT-NMR : Analyze temperature-dependent shifts (e.g., ester group rotation barriers).
  • Solid-state NMR : Probe crystalline vs. amorphous phase differences .

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